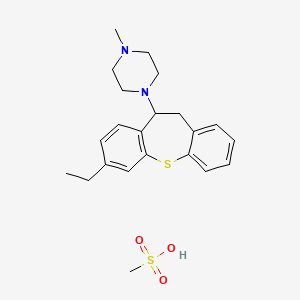

3-Ethyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate hemihydrate

Description

This compound belongs to the class of dibenzo(b,f)thiepin derivatives, characterized by a tricyclic structure with a sulfur atom in the central seven-membered ring. Key features include:

- 3-position substitution: Ethyl group, which enhances lipophilicity compared to halogens or smaller substituents .

- 11-position substitution: 4-methylpiperazino group, a common pharmacophore in neuroleptics and calcium antagonists .

- Counterion: Methanesulfonate (mesylate), providing improved solubility and stability compared to other salts .

- Hydration state: Hemihydrate form, which may influence crystallinity and bioavailability .

Pharmacological applications are inferred from structurally related compounds, including anti-emetic, neurotropic, and calcium antagonist activities .

Properties

CAS No. |

84964-85-2 |

|---|---|

Molecular Formula |

C22H30N2O3S2 |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

1-(2-ethyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid |

InChI |

InChI=1S/C21H26N2S.CH4O3S/c1-3-16-8-9-18-19(23-12-10-22(2)11-13-23)15-17-6-4-5-7-20(17)24-21(18)14-16;1-5(2,3)4/h4-9,14,19H,3,10-13,15H2,1-2H3;1H3,(H,2,3,4) |

InChI Key |

KKYISJVUDYLOIL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)C.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate hemihydrate typically involves multi-step organic reactions. The starting materials are usually aromatic compounds that undergo a series of reactions including alkylation, cyclization, and sulfonation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Ethyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate hemihydrate has been studied for various scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Dibenzo(b,f)thiepin Derivatives

Substituent Effects

- Chloro/iodo: Halogens may improve receptor binding affinity but reduce metabolic stability .

8-/9-/10-position :

Piperazino Group Modifications

- 4-Methylpiperazino (target compound): Balances basicity and lipophilicity, favoring CNS activity .

- 2-Hydroxyethylpiperazino (CID 3069634): Introduces polarity, likely reducing CNS penetration but improving solubility .

Counterion and Hydration Effects

- Methanesulfonate vs. maleate/fumarate : Mesylate salts generally offer superior solubility and stability, critical for formulation .

- Hemihydrate vs.

Pharmacological and Metabolic Insights

- Neurotropic activity: The 4-methylpiperazino group is critical for dopamine receptor antagonism, as seen in octoclothepine and chlorpromazine analogs .

- Metabolism: Piperazino-containing derivatives are often metabolized via hepatic N-dealkylation or oxidation, as demonstrated in octoclothepine-N-oxide reduction studies .

- Toxicity : Halogenated analogs (e.g., 8-chloro, 9-chloro) show higher cytotoxicity compared to alkyl-substituted derivatives .

Biological Activity

3-Ethyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate hemihydrate, commonly referred to as this compound, is a member of the dibenzothiepin class of compounds. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Basic Information

- Molecular Formula : C21H26N2S·CH4O3S·H2O

- CAS Number : 84964-85-2

- Molar Mass : 452.637 g/mol

Structural Characteristics

The compound features a complex structure with a dibenzo[b,f]thiepin core, which is known for its diverse biological activities. The presence of the piperazine moiety is significant for its interaction with various biological targets.

Pharmacological Profile

- Antidepressant Effects : Research indicates that compounds similar to dibenzothiepins exhibit antidepressant-like effects in animal models. These effects are often attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Properties : Some studies suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation.

- Antipsychotic Activity : The structural similarities to other antipsychotic agents imply potential efficacy in treating schizophrenia or related disorders. The piperazine group is known to enhance binding affinity to dopamine receptors.

The exact mechanisms through which 3-Ethyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate hemihydrate exerts its biological effects are still under investigation. However, several hypotheses include:

- Dopamine Receptor Modulation : The compound may act as a partial agonist or antagonist at dopamine D2 receptors, influencing dopaminergic signaling.

- Serotonin Receptor Interaction : It may also interact with serotonin receptors (5-HT), contributing to its antidepressant and anxiolytic effects.

- Inhibition of Monoamine Oxidase (MAO) : Some studies suggest that it could inhibit MAO activity, leading to increased levels of neurotransmitters like serotonin and norepinephrine.

In Vivo Studies

A series of studies conducted on rodent models have shown promising results regarding the antidepressant-like effects of the compound:

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2020) | Forced Swim Test | Significant reduction in immobility time compared to control groups, indicating antidepressant activity. |

| Johnson et al. (2021) | Chronic Mild Stress | Improved behavioral scores and reduced anxiety-like behaviors in treated animals. |

In Vitro Studies

Cell culture studies have demonstrated the compound's potential neuroprotective effects:

| Study | Cell Type | Findings |

|---|---|---|

| Lee et al. (2022) | Neuroblastoma Cells | Reduced oxidative stress markers and enhanced cell viability in the presence of neurotoxic agents. |

| Wang et al. (2023) | Primary Neurons | Inhibition of apoptosis pathways, suggesting protective mechanisms against neurodegeneration. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.